Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Anti-inflammatory pharmacology Thienopyridine SAR Carrageenin edema assay

Researchers seeking a thienopyridine scaffold for anti-inflammatory SAR studies or Pd-catalysis ligand development face the challenge that the clinically known ethyl ester (tinoridine) carries hepatotoxicity risk and lacks catalytic utility. The methyl ester (CAS 24237-34-1) directly addresses both gaps. · Anti-inflammatory probe: Achieves 51% carrageenin edema inhibition at 250 mg/kg p.o. (vs. 56% for tinoridine), enabling ester-size SAR studies without the ethyl ester's hepatotoxicity (4.7% ALT elevation >3× ULN). · Pd-catalysis ligand precursor: Free 2-amino group condenses with substituted benzaldehydes to form O,N,S-donor Schiff base ligands; subsequent Pd(II) complexes are active in Suzuki-Miyaura and Mizoroki-Heck reactions-a function not reported for the ethyl ester. · Structural certainty: Public single-crystal X-ray structure (monoclinic C2) removes conformational ambiguity for docking and co-crystallization trials. Supplied at ≥95% purity with worldwide shipping; 91% isolated yield per US 3,563,997 supports cost-efficient multistep synthesis.

Molecular Formula C16H18N2O2S
Molecular Weight 302.39
CAS No. 24237-34-1
Cat. No. B2587601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
CAS24237-34-1
Molecular FormulaC16H18N2O2S
Molecular Weight302.39
Structural Identifiers
SMILESCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N
InChIInChI=1S/C16H18N2O2S/c1-20-16(19)14-12-7-8-18(10-13(12)21-15(14)17)9-11-5-3-2-4-6-11/h2-6H,7-10,17H2,1H3
InChIKeyQKWWVWMPMBDFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: Core Identity and Procurement Context


Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-34-1) is a thienopyridine heterocycle featuring a fused thiophene-pyridine bicyclic core bearing a 2-amino group, a 6-benzyl substituent, and a 3-methoxycarbonyl (methyl ester) group [1]. With a molecular formula of C₁₆H₁₈N₂O₂S and molecular weight of 302.39 g/mol, this compound belongs to the same scaffold class as the clinically investigated non-steroidal anti-inflammatory drug (NSAID) tinoridine (ethyl ester analog, CAS 24237-54-5) [2]. The compound is available from multiple commercial suppliers at purities typically ≥95–98%, with reported melting point of approximately 118–126 °C depending on recrystallization conditions [1]. Its primary documented applications span two distinct domains: as a pharmacological probe within the anti-inflammatory thienopyridine class, and as a versatile synthetic intermediate for Schiff base ligand construction in palladium catalysis [1][3].

Workflow Thienopyridine anti-inflammatory model studies and ester-substitution SAR profiling.
Use Context Primary amine precursor for Pd(II) Schiff base catalyst synthesis.
Selection Experimentally determined crystal structure supports structure-based design.

Why the Methyl Ester Cannot Be Interchanged with In-Class Analogs


Within the 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate scaffold, substitution at the 3-ester position (methyl vs. ethyl vs. other alkyl esters) produces quantifiable differences in anti-inflammatory potency, thermal stability, molecular weight, and synthetic utility that preclude simple interchange [1]. The ethyl ester analog (tinoridine, CAS 24237-54-5) is a known clinical NSAID with COX inhibitory activity (reported IC₅₀ ~3.2 µM) and documented hepatotoxicity risk that led to market withdrawal [2][3]. The methyl ester, by contrast, demonstrates comparable but non-identical in vivo anti-inflammatory activity (quantified in the same carrageenin edema model), a distinct melting point (~118–126 °C vs. ~112–113 °C for tinoridine free base), and a unique application space as a ligand precursor for palladium-catalyzed cross-coupling reactions that the ethyl ester has not been reported to fulfill [1][4]. These scaffold-level differences mean that procurement decisions for pharmacological profiling, synthetic methodology development, or catalytic applications cannot default to the more clinically characterized ethyl ester without loss of fit-for-purpose performance.

Ester shift

Methyl vs. ethyl ester may shift model-response profile in carrageenin edema assays; potency context is not directly interchangeable.

Thermal profile

Methyl ester mp exceeds ethyl ester by 5–14 °C, potentially altering solid-form handling and recrystallization behavior.

Synthetic utility

Methyl ester uniquely enables Schiff base ligand formation for Pd catalysis; ethyl ester lacks reported catalytic application.

Quantitative Differentiation Evidence vs. Closest Analogs


In Vivo Anti-Inflammatory Activity in Rat Carrageenin Edema Model

In the rat carrageenin-induced paw edema model, the methyl ester (Compound A) and the ethyl ester tinoridine (Compound C) were evaluated head-to-head, alongside reference NSAIDs phenylbutazone and aminopyrine [1]. The methyl ester at an oral dose of 250 mg/kg produced 51% inhibition of edema, compared to 56% inhibition for the ethyl ester at the same dose—a difference of only 5 percentage points [1]. At 100 mg/kg oral, the methyl ester achieved 41% inhibition versus 44% for the ethyl ester [1]. The estimated ED₅₀ values were approximately 105 mg/kg for the methyl ester and 100 mg/kg for the ethyl ester, indicating near-equivalent potency within the methodological variability of the assay [1]. Reference compound phenylbutazone showed 38% inhibition at 100 mg/kg (ED₅₀ ≈ 80 mg/kg), while aminopyrine showed 49% inhibition at 250 mg/kg (ED₅₀ ≈ 210 mg/kg) [1]. This demonstrates that the methyl ester retains the anti-inflammatory pharmacophore activity of the scaffold with only a marginal potency decrement relative to the clinically studied ethyl ester.

In vivo model response
Head-to-head
Methyl ester 51% inhibition at 250 mg/kg vs. ethyl ester 56% (ED₅₀ ≈ 105 vs. 100 mg/kg)
Supports anti-inflammatory model-response comparison; scaffold-matched potency context.
Rat carrageenin edema model; Donryu rat, oral. Data from US Patent 3,563,997.
Anti-inflammatory pharmacology Thienopyridine SAR Carrageenin edema assay

Synthesis Yield via One-Pot Cyclocondensation

The methyl ester is accessible in a single-step cyclocondensation of 1-benzyl-4-piperidone with methyl cyanoacetate and elemental sulfur in methanol using morpholine as base, yielding 27.3 g (91% isolated yield) of product as colorless needles after recrystallization [1]. By comparison, the analogous ethyl ester synthesis using 1-p-chlorobenzyl-4-piperidone with ethyl cyanoacetate under similar conditions afforded 87% yield [1]. The methyl ester route using 1-benzyl-4-piperidone (unsubstituted benzyl) thus achieves a higher isolated yield than the ethyl ester route employing the p-chlorobenzyl variant, though the piperidone substrates are not identical, making this a cross-condition rather than strictly head-to-head comparison [1].

Synthesis yield
Reported
91% isolated yield (27.3 g)
Supports cost-effective scale-up for library synthesis.
One-pot cyclocondensation; methanol, morpholine, 40–60 °C. Patent Example 1.
Thienopyridine synthesis Gewald-type cyclization Process chemistry yield

Thermal Stability and Melting Point Differentiation

The methyl ester (CAS 24237-34-1) exhibits a melting point of 118–120 °C as reported by commercial analytical certificates, and 124–126 °C when rigorously recrystallized from methanol as described in the original patent [1]. The closest comparator, tinoridine free base (ethyl ester, CAS 24237-54-5), has a consistently reported melting point of 112–113 °C (or 112.5 °C per CAS Common Chemistry) [2][3]. This represents a minimum melting point elevation of ~5–6 °C (commercial methyl ester vs. commercial ethyl ester), widening to ~11–14 °C for the patent-grade recrystallized methyl ester [1][2]. The tinoridine hydrochloride salt melts much higher (234–235 °C with decomposition) but is a different chemical species .

Melting point
Cross-study
118–126 °C (methyl ester) vs. 112–113 °C (ethyl ester)
Higher thermal stability may benefit solid-form storage.
Commercial and patent-recrystallized grades. Capillary method.
Solid-state characterization Thermal analysis Polymorph screening

Application as Precursor for Palladium(II) Schiff Base Catalysts

The methyl ester uniquely serves as a precursor amine for constructing O,N,S-donor Schiff base ligands, which upon complexation with Pd(II) yield catalysts active in Suzuki-Miyaura and Mizoroki-Heck C–C cross-coupling reactions [1]. Specifically, condensation of the methyl ester with 2-hydroxy-3-methoxybenzaldehyde or 4-benzoxybenzaldehyde in ethanol yields Schiff base ligands that form Pd(II) complexes (1a, 2a) capable of producing biaryl coupling products in excellent yields under optimized conditions [1]. No equivalent catalytic application has been reported for the ethyl ester analog (tinoridine) in the peer-reviewed literature, suggesting that the methyl ester's steric and electronic profile at the 3-carboxylate position may be uniquely suited to Schiff base formation and subsequent metal coordination geometry [1].

Catalytic precursor
Supporting evidence
Forms O,N,S-Schiff base Pd(II) complexes active in Suzuki and Heck couplings
Unlocks C–C bond-forming application distinct from pharmacological use.
Ethyl ester analog has no reported catalytic utility. J Mol Struct 2023.
Coordination chemistry Cross-coupling catalysis Schiff base ligand design

Molecular Weight and Ligand Efficiency Implications

The methyl ester (MW = 302.39 g/mol) is 14.03 g/mol lighter than the ethyl ester tinoridine (MW = 316.42 g/mol), corresponding to the replacement of a –CH₃ group with a –CH₂CH₃ group at the 3-carboxylate position [1]. This mass difference translates into class-level implications for ligand efficiency indices: for a hypothetical target engagement of pIC₅₀ = 5.0 (IC₅₀ = 10 µM), the methyl ester would yield a ligand efficiency (LE = 1.37 × pIC₅₀ / N_heavy_atoms) slightly higher than the ethyl ester due to fewer heavy atoms (21 vs. 22 non-hydrogen atoms), though the numerical difference is small (~0.326 vs. ~0.311 kcal/mol per heavy atom) [2]. More meaningfully, the reduced steric bulk at the ester position may alter binding pose, solvation thermodynamics, and metabolic susceptibility—all class-level inferences from the broader thienopyridine and ester SAR literature [2]. No direct comparative binding or PK data for methyl vs. ethyl ester at the same target are available in the public domain.

Ligand efficiency
Class-level inference
MW 302.39 vs. 316.42; fewer heavy atoms may improve LE metrics
Theoretical advantage for fragment-based screening; no direct binding data.
Data to verify. No experimental binding comparison available.
Ligand efficiency metrics Fragment-based screening Physicochemical optimization

X-Ray Crystallographic Characterization

The methyl ester has been characterized by single-crystal X-ray diffraction, with deposited crystallographic data providing unit cell parameters: monoclinic, space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. Updated ¹H NMR, ¹³C NMR, and IR spectroscopic assignments have also been published [1]. For the ethyl ester (tinoridine free base), crystallographic data is comparatively sparse in public databases; most structural references pertain to the hydrochloride salt rather than the free base [2]. A well-resolved crystal structure for the methyl ester free base provides a concrete foundation for structure-based drug design (SBDD) and molecular docking studies that cannot be equivalently supported by the less structurally characterized ethyl ester free base [1].

X-ray structure
Reported
Monoclinic C2, a=20.25, b=6.73, c=10.67 Å, β=94.70°
Enables accurate docking; ethyl ester free base lacks deposited structure.
Single-crystal XRD; data deposited in crystallographic databases.
X-ray crystallography Structural biology Molecular docking

Optimal Procurement-Driven Application Scenarios


Scaffold-Hopping SAR Studies of Anti-Inflammatory Agents

Research groups investigating structure-activity relationships around the 3-carboxylate ester position of the thienopyridine anti-inflammatory scaffold should procure the methyl ester as a direct comparator to the clinically characterized ethyl ester (tinoridine). The head-to-head carrageenin edema data from US Patent 3,563,997 provide a quantitative framework: the methyl ester achieves 51% edema inhibition at 250 mg/kg p.o. versus 56% for the ethyl ester, establishing near-equipotent anti-inflammatory activity . This enables systematic exploration of ester size effects on in vivo pharmacology without the confounding influence of the ethyl ester's established hepatotoxicity profile (4.7% incidence of ALT elevation >3× ULN reported for tinoridine) . The methyl ester thus serves as a cleaner pharmacological probe for isolating scaffold-driven anti-inflammatory mechanisms from ester-specific toxicological liabilities.

Synthesis of Pd(II) Schiff Base Catalysts for Cross-Coupling

Synthetic chemists developing new palladium catalysts for Suzuki-Miyaura and Mizoroki-Heck C–C bond-forming reactions should select the methyl ester as the amine-bearing precursor for O,N,S-donor Schiff base ligand construction . The compound's free 2-amino group condenses efficiently with substituted benzaldehydes to generate Schiff base ligands, and subsequent complexation with [PdCl₂(CH₃CN)₂] yields catalytically active Pd(II) complexes . This application is unique to the methyl ester within the thienopyridine carboxylate class; no equivalent catalytic utility has been reported for tinoridine or other ester analogs . The 91% isolated yield for the starting methyl ester (per US Patent 3,563,997 Example 1) further supports cost-effective procurement for multistep ligand syntheses .

Structure-Based Drug Design Using Crystallographic Coordinates

Computational chemistry and structural biology teams performing molecular docking or pharmacophore modeling on thienopyridine-based targets should prioritize procurement of the methyl ester based on its publicly available single-crystal X-ray structure (monoclinic C2, a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°) . The experimentally determined 3D coordinates eliminate the conformational ambiguity inherent in predicted structures of the ethyl ester free base, for which no deposited crystal structure exists in major crystallographic databases . This advantage is particularly relevant for virtual screening campaigns, co-crystallization trials, and binding mode hypothesis generation where atomic-level accuracy is non-negotiable.

Physicochemical Screening for Lower Molecular Weight Leads

Medicinal chemistry teams conducting property-based lead optimization may select the methyl ester over the ethyl ester for inclusion in screening cascades where molecular weight minimization is a key design criterion. At 302.39 g/mol, the methyl ester is 14.03 g/mol (4.4%) lighter than the ethyl ester . While this difference alone is modest, it contributes to cumulative property improvements (reduced lipophilicity, potentially higher aqueous solubility) when combined with the methyl ester's higher reported melting point (118–126 °C vs. 112–113 °C) . The absence of direct comparative solubility or permeability data for the two esters represents a limitation that procurement teams should note, and experimental head-to-head physicochemical profiling under standardized conditions is recommended before committing to large-scale acquisition .

Application
Selection Property
Validation Focus
Thienopyridine anti-inflammatory SAR studies
Ester-substitution model comparator
Carrageenin edema model-response context
Pd(II) Schiff base catalyst synthesis
Primary amine precursor for O,N,S-donor ligands
Cross-coupling catalytic activity
Structure-based molecular modeling
Experimentally determined crystal structure
Docking accuracy and binding mode analysis
Property-based lead optimization
Lower molecular weight vs. ester homologs
Ligand efficiency and solubility profiling
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